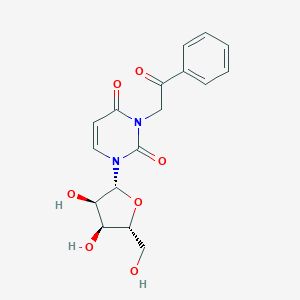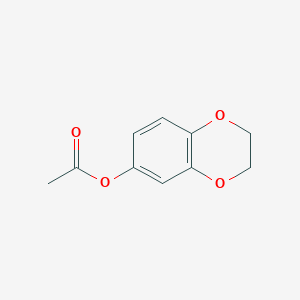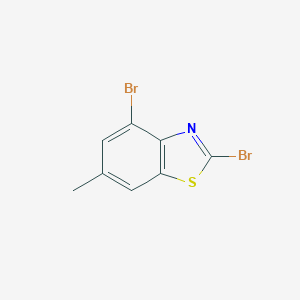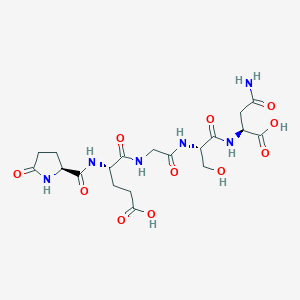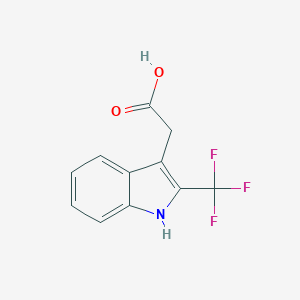
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid
Descripción general
Descripción
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in various growth and developmental processes. While the provided papers do not directly discuss 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, they do provide insights into the analysis and occurrence of IAA and related compounds, which can be extrapolated to understand the trifluoromethylated derivative.
Synthesis Analysis
The synthesis of indole derivatives like IAA is not explicitly detailed in the provided papers. However, the presence of IAA in biological systems, as mentioned in the second paper, suggests that its synthesis could be biologically inspired or mimicked in a laboratory setting. The trifluoromethyl group could be introduced through various synthetic routes, such as electrophilic aromatic substitution, using a trifluoromethylating agent .
Molecular Structure Analysis
The molecular structure of IAA derivatives, including the trifluoromethylated compound, would consist of an indole ring system with a substituent at the 3-position. The trifluoromethyl group would likely influence the electronic properties of the molecule due to its strong electron-withdrawing effect, potentially affecting the molecule's reactivity and interactions with biological targets .
Chemical Reactions Analysis
While the papers do not discuss the chemical reactions of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, they do provide a basis for understanding the reactivity of IAA. For example, the first paper discusses the analysis of IAA using a fluorescence assay, which could be adapted to study the reactivity of the trifluoromethylated derivative under various conditions . The third paper describes a colorimetric estimation method for IAA, which involves the formation of a colored complex after oxidation, indicating that similar oxidative reactions could be investigated for the trifluoromethylated compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid can be inferred from the properties of IAA and the influence of the trifluoromethyl group. The presence of the trifluoromethyl group would likely increase the acidity of the acetic acid moiety and could also affect the compound's lipophilicity and metabolic stability. The papers do not provide specific data on the physical and chemical properties of the trifluoromethylated compound, but the methods described for IAA analysis could be applicable for determining these properties .
Aplicaciones Científicas De Investigación
Synthesis of Indoloketopiperazines
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a related compound, undergoes a one-pot, three-component Ugi reaction to yield novel substituted indoloketopiperazine derivatives. This showcases its utility in synthesizing biologically active indole derivatives (Ghandi, Zarezadeh, & Taheri, 2012).
Fluoroacetylation of Indoles
Fluorinated acetic acids, such as 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, are used for fluoroacetylation of indoles. This leads to the synthesis of diverse fluoromethyl indol-3-yl ketones, a process important in medicinal chemistry (Yao, Ren, Wang, & Guan, 2016).
Antibacterial and Anti-Enzymatic Potentials
2-(1H-Indol-3-yl)acetic acid derivatives exhibit antibacterial activity against various bacterial strains and moderate anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications (Rubab et al., 2017).
Mannich Reaction in Synthesis
2-Trifluoromethyl derivatives of indoles, like 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, are synthesized using the Mannich reaction. This process is key in producing biologically active indole derivatives, highlighting its importance in synthetic organic chemistry (Miyashita, Kondoh, Tsuchiya, Miyabe, & Imanishi, 1997).
Microwave-Assisted Synthesis
The compound is used in microwave-assisted synthesis of indole derivatives, demonstrating its role in facilitating rapid and efficient chemical syntheses (Parshotam, Brazier, Bovill, & Osborn, 2016).
Crystal Structure Analysis
Its derivatives are studied for crystal structure analysis, providing insights into the molecular geometry and interactions crucial for pharmaceutical applications (Li, Liang, & Tai, 2009).
Synthesis of Novel Indole-Benzimidazole Derivatives
2-Methylindole-3-acetic acid, a related compound, is used to synthesize indole-benzimidazole derivatives, highlighting its role in creating complex organic molecules (Wang, Liu, Xu, Jiang, & Kang, 2016).
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVCUOJFCWPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345894 | |
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid | |
CAS RN |
132502-93-3 | |
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
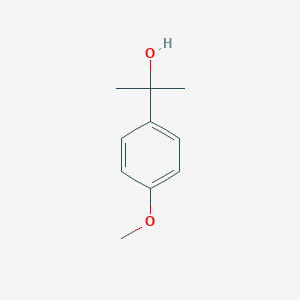
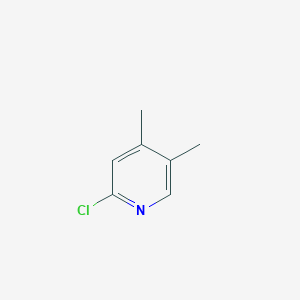
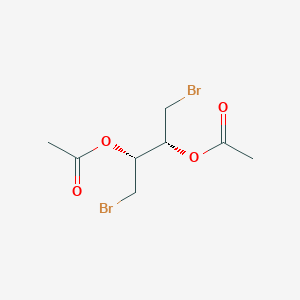
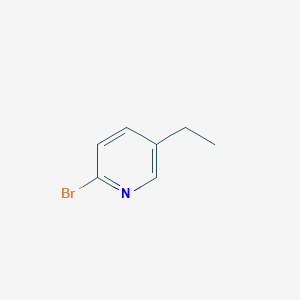
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
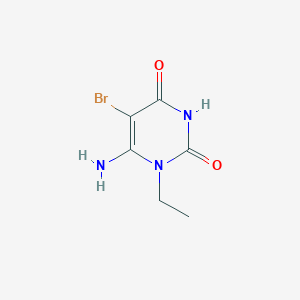
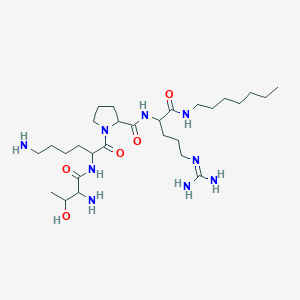
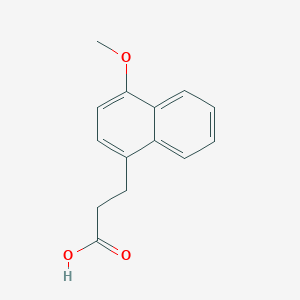
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
